molecular formula C12H23BrO2 B13477357 1-(Bromomethyl)-1-(2-ethoxyethoxy)-4-methylcyclohexane

1-(Bromomethyl)-1-(2-ethoxyethoxy)-4-methylcyclohexane

Cat. No.: B13477357
M. Wt: 279.21 g/mol
InChI Key: FVVNTHKYGJRDIF-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(2-ethoxyethoxy)-4-methylcyclohexane is a useful research compound. Its molecular formula is C12H23BrO2 and its molecular weight is 279.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H23BrO2

Molecular Weight

279.21 g/mol

IUPAC Name

1-(bromomethyl)-1-(2-ethoxyethoxy)-4-methylcyclohexane

InChI

InChI=1S/C12H23BrO2/c1-3-14-8-9-15-12(10-13)6-4-11(2)5-7-12/h11H,3-10H2,1-2H3

InChI Key

FVVNTHKYGJRDIF-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1(CCC(CC1)C)CBr

Origin of Product

United States

Biological Activity

1-(Bromomethyl)-1-(2-ethoxyethoxy)-4-methylcyclohexane is a compound that has garnered interest in various fields of biological research due to its potential applications in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its bromomethyl group attached to a cyclohexane ring, which is further substituted with an ethoxyethoxy group and a methyl group. Its molecular formula is C12H17BrO3, indicating a relatively complex structure conducive to various interactions within biological systems.

Mechanisms of Biological Activity

This compound exhibits several biological activities that can be attributed to its structural features:

  • Protease Inhibition : Similar compounds have been studied for their ability to inhibit cysteine proteases, which are crucial in various physiological processes and viral replication cycles, particularly in the context of SARS-CoV-2. The bromomethyl group may facilitate interaction with the active site of these enzymes, potentially leading to effective inhibition .
  • Antifungal Activity : Compounds with similar structural motifs have shown promising antifungal properties by disrupting cellular antioxidation systems in pathogenic fungi. The bromomethyl and ethoxy groups may enhance solubility and membrane permeability, allowing for effective cellular uptake .

Case Study 1: Inhibition of Cysteine Proteases

Research has demonstrated that compounds similar to this compound can effectively inhibit the 3C-like protease (3CLpro) of SARS-CoV-2. In vitro assays revealed that even at low concentrations (25 μM), these inhibitors could completely abolish protease activity, indicating a strong potential for therapeutic applications against viral infections .

Case Study 2: Antifungal Efficacy

A study investigating the antifungal properties of redox-active benzaldehydes highlighted how structural analogs can disrupt antioxidant defenses in fungal pathogens. While specific data on this compound is limited, it is hypothesized that its structural characteristics could confer similar antifungal activities through mechanisms involving oxidative stress induction .

Comparative Analysis

The following table summarizes the biological activities observed in structurally related compounds:

CompoundBiological ActivityMechanism of Action
This compoundProtease inhibitionCompetitive inhibition at active site
Analog A (e.g., fluoromethyl ketones)AntiviralInhibition of viral proteases
Analog B (e.g., benzaldehyde derivatives)AntifungalDisruption of cellular antioxidation

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